molecular formula C14H20N2O3S B5477366 N-ethyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-ethyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B5477366
M. Wt: 296.39 g/mol
InChI Key: QMRKJKNEAFWRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for a variety of substitutions and modifications, leading to a wide range of potential compounds with diverse biological activities .


Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the substituents on the ring. For example, the structure-activity relationship (SAR) investigation showed that antibacterial activity increased in a certain order depending on the N′-substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents on the ring. These properties can impact the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with a specific pyrrolidine derivative would depend on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The versatility of the pyrrolidine ring structure suggests that it will continue to be a valuable scaffold in drug discovery. Future research may focus on exploring new synthetic strategies and investigating the biological activities of novel pyrrolidine derivatives .

Properties

IUPAC Name

N-ethyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-15-14(17)12-7-6-11(2)13(10-12)20(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRKJKNEAFWRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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